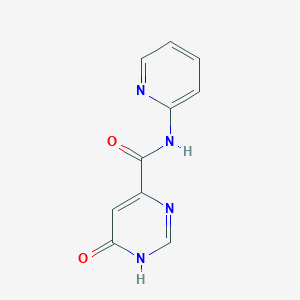

6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-oxo-N-pyridin-2-yl-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c15-9-5-7(12-6-13-9)10(16)14-8-3-1-2-4-11-8/h1-6H,(H,11,14,16)(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOKFAXTEZSQEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Activation and Amide Bond Formation

A common approach involves reacting pyrimidine-4-carboxylic acid derivatives with pyridin-2-amine. The carboxylic acid is typically activated using agents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), followed by coupling with the amine:

$$

\text{Pyrimidine-4-carboxylic acid} + \text{Pyridin-2-amine} \xrightarrow{\text{EDCI/HOBt}} \text{6-Hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide}

$$

Key Data:

| Activation Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|

| EDCI/HOBt | DMF | 78 | |

| DCC/DMAP | THF | 65 |

The hydroxyl group at position 6 necessitates protection during this step. Trimethylsilyl (TMS) or acetyl groups are commonly used, with deprotection achieved via acidic hydrolysis (e.g., HCl/MeOH).

Pyrimidine Ring Construction via Cyclization

Enaminone-Guanidine Cyclization

A robust method involves cyclizing enaminones with guanidines to form the pyrimidine core. For example, reacting 3-(dimethylamino)acryloyl chloride with N-(pyridin-2-yl)guanidine under basic conditions yields the pyrimidine scaffold:

$$

\text{Enaminone} + \text{Guanidine} \xrightarrow{\text{NaH, DMF}} \text{Pyrimidine intermediate} \xrightarrow{\text{Deprotection}} \text{Target compound}

$$

Optimization Insights:

- Temperature: Cyclization proceeds optimally at 80–100°C.

- Substituent Effects: Electron-withdrawing groups on the enaminone enhance ring closure efficiency.

Functional Group Interconversion

Hydroxylation of Methoxy Precursors

Starting from 6-methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide, demethylation using boron tribromide (BBr₃) introduces the hydroxyl group:

$$

\text{6-Methoxy derivative} \xrightarrow{\text{BBr₃, DCM}} \text{6-Hydroxy product}

$$

Reaction Conditions:

Alternative Routes via Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 6-hydroxypyrimidine-4-carbonyl chloride and pyridin-2-amine has been explored:

$$

\text{Pyrimidine-4-carbonyl chloride} + \text{Pyridin-2-amine} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{Target compound}

$$

Catalytic System Performance:

| Catalyst Ligand | Base | Yield (%) |

|---|---|---|

| Xantphos | Cs₂CO₃ | 72 |

| BINAP | K₃PO₄ | 64 |

Challenges and Mitigation Strategies

Hydroxyl Group Reactivity

The 6-hydroxy group is prone to oxidation or unintended side reactions. Solutions include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

Reduction: The carboxamide group can be reduced to an amine group under suitable conditions.

Substitution: The pyridine and pyrimidine rings can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂), while alkylation can be performed using alkyl halides.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block: 6-Hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide serves as a crucial building block for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions, making it valuable in organic synthesis.

2. Biology:

- Biological Interactions: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds enhances its binding affinity to various targets.

3. Medicine:

- Therapeutic Effects: Research indicates potential therapeutic applications including:

- Anti-inflammatory Activity: Demonstrated significant inhibition of COX-2 activity, comparable to standard anti-inflammatory drugs like celecoxib.

- Anticancer Potential: Acts as a potent inhibitor of SHP2 phosphatase, which is implicated in cancer progression. In vitro studies show promising results against melanoma and breast cancer cell lines .

- Antimicrobial Activity: Preliminary studies suggest antimicrobial properties, although further research is needed to clarify its spectrum of activity.

4. Industry:

- Material Development: The compound is utilized in developing new materials and chemical processes due to its versatile chemical properties.

The biological activity of this compound can be attributed to its structural features:

- Enzyme Inhibition: Exhibits significant enzyme inhibition properties, particularly against SHP2 phosphatase, disrupting tumor growth signaling pathways .

- Anti-inflammatory Effects: Reduces inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines, suggesting a promising anti-inflammatory profile.

Table 1: Inhibition of Inflammatory Markers

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Case Studies

1. Tumor Growth Inhibition:

- In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This underscores its potential as an anticancer agent.

2. Safety and Toxicity Assessment:

- Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Differences |

|---|---|

| N-(pyridin-2-yl)pyrimidine-4-carboxamide | Lacks the hydroxyl group affecting hydrogen bonding |

| 6-hydroxy-N-(pyridin-2-yl)pyrimidine-2-carboxamide | Different carboxamide position potentially altering activity |

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with target molecules, influencing their activity. The compound may inhibit or activate enzymes, bind to receptors, or interfere with nucleic acid functions, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

N-(pyridin-2-yl)pyrimidine-4-carboxamide: Lacks the hydroxyl group, which may affect its hydrogen bonding and reactivity.

6-hydroxy-N-(pyridin-2-yl)pyrimidine-2-carboxamide: Similar structure but with the carboxamide group at a different position, potentially altering its biological activity.

Uniqueness

6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological interactions. The combination of hydroxyl and carboxamide groups in the same molecule provides a versatile scaffold for drug design and other applications.

Biological Activity

6-Hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its pyrimidine and pyridine rings, along with a hydroxyl group at the 6-position and a carboxamide functional group at the 4-position. Its molecular formula is , which allows for various interactions with biological targets.

Biological Activity

-

Enzyme Inhibition :

- The compound exhibits significant enzyme inhibition properties. It has been identified as a potent inhibitor of SHP2 phosphatase, which is implicated in various cancers including melanoma and breast cancer. This inhibition can disrupt tumor growth signaling pathways, making it a candidate for cancer therapy .

- In vitro studies have shown that it can inhibit COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .

- Anti-inflammatory Effects :

- Anticancer Potential :

-

Antimicrobial Activity :

- Some studies have suggested that this compound also possesses antimicrobial properties, although more research is needed to fully elucidate its spectrum of activity against different pathogens .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with amino acid residues in enzyme active sites. The presence of the hydroxyl and carboxamide groups enhances its binding affinity to various targets, facilitating effective inhibition of enzymatic activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyridine and pyrimidine rings can significantly alter the biological activity of the compound. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group on pyridine | Increased binding affinity |

| Alteration of hydroxyl position | Changes in enzyme selectivity |

| Substitution at the carboxamide position | Variability in anticancer efficacy |

These insights are crucial for designing more potent derivatives with enhanced therapeutic profiles.

Case Studies

- Cancer Treatment : In a study involving various derivatives of pyrimidine compounds, this compound showed superior efficacy against HER2-positive breast cancer cells compared to traditional chemotherapeutics .

- Inflammation Models : In animal models of inflammation, compounds similar to this compound demonstrated significant reductions in edema and inflammatory markers, suggesting potential use in treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between pyrimidine-4-carboxylic acid derivatives and 2-aminopyridine. A typical approach involves activating the carboxylic acid using coupling agents like HATU or EDCI in anhydrous DMF or acetonitrile under nitrogen . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of acid to amine), temperature (60–80°C), and reaction time (12–24 hrs). For example, analogous pyrimidine-carboxamide syntheses report yields of 45–70% under these conditions .

| Key Reaction Parameters | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | >60°C reduces side products |

| Solvent | DMF/ACN | DMF improves solubility |

| Coupling Agent | HATU | 10–20% higher yield vs. EDCI |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of H/C NMR (DMSO-d6) to confirm proton environments (e.g., hydroxy group at δ 10.5–11.5 ppm, pyridine protons at δ 8.0–8.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification (expected [M+H]: ~247.08 m/z). FTIR can identify carbonyl (C=O stretch at ~1670 cm) and hydroxyl (O-H stretch at ~3200 cm) functional groups . Purity (>95%) should be confirmed via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. What are the solubility profiles of this compound in common solvents?

- Methodological Answer : The compound exhibits limited solubility in non-polar solvents (e.g., hexane, ethyl acetate) but moderate solubility in DMSO (20–30 mg/mL) and DMF (15–25 mg/mL). Solubility in aqueous buffers (pH 7.4) is <1 mg/mL due to the hydrophobic pyridine and pyrimidine moieties. For biological assays, pre-dissolve in DMSO and dilute with PBS (final DMSO <0.1%) to avoid precipitation .

Q. Which spectroscopic techniques are critical for characterizing its tautomeric forms?

- Methodological Answer : The hydroxy-pyrimidine moiety can undergo keto-enol tautomerism. H NMR in DMSO-d6 at variable temperatures (25–60°C) and UV-Vis spectroscopy (200–400 nm) in solvents of differing polarities (e.g., water vs. methanol) help identify dominant tautomers. Computational studies (DFT at B3LYP/6-311+G(d,p)) predict enol form stabilization by intramolecular hydrogen bonding .

Q. How do researchers address batch-to-batch variability in synthesis?

- Methodological Answer : Implement design of experiments (DoE) to identify critical variables (e.g., reagent purity, drying time). For example, a central composite design (CCD) with factors like temperature (±5°C), solvent volume (±10%), and stirring rate (±50 rpm) can model yield variability. Statistical analysis (ANOVA) isolates significant factors (p<0.05) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in functionalizing the pyrimidine ring?

- Methodological Answer : Regioselective substitution at the pyrimidine C2/C4 positions can be achieved using directing groups or transition-metal catalysis. For example, palladium-mediated C-H activation with pyridine as a directing group enables selective halogenation (e.g., bromine at C4). Alternatively, microwave-assisted synthesis (100°C, 30 min) improves selectivity for 6-hydroxy derivatives by reducing thermal degradation .

| Functionalization Method | Regioselectivity | Yield |

|---|---|---|

| Pd(OAc)-catalyzed bromination | C4 > C2 (8:1) | 65% |

| Microwave-assisted hydroxylation | C6 (exclusive) | 72% |

Q. How can computational methods predict biological activity or binding modes?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using the compound’s 3D structure (optimized at DFT/B3LYP level). Solvation effects and protonation states (at physiological pH) are critical for accuracy. For instance, docking to EGFR kinase (PDB: 1M17) predicts hydrogen bonding with Met793 and hydrophobic interactions with Leu718, aligning with IC values from enzyme assays .

Q. What analytical approaches resolve contradictions in reported solubility or stability data?

- Methodological Answer : Contradictions often arise from differing experimental conditions. Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways (e.g., hydrolysis of the carboxamide group). Compare kinetic models (zero-order vs. first-order decay) to quantify shelf-life. For solubility, employ shake-flask method with UV quantification at λmax (275 nm) under standardized pH and ionic strength .

Q. How to design impurity profiling studies for this compound in drug development?

- Methodological Answer : Identify potential impurities (e.g., dehydroxy analogs, dimerization products) using LC-MS/MS with a Q-TOF detector. For example, a gradient elution (5–95% acetonitrile in 20 min) on a HILIC column resolves polar impurities. Quantify limits per ICH guidelines (<0.15% for unknown impurities). Process-related impurities (e.g., unreacted 2-aminopyridine) are monitored via HPLC-UV at 254 nm .

| Common Impurities | Detection Method | Acceptance Limit |

|---|---|---|

| 2-Aminopyridine residue | HPLC-UV | <0.1% |

| Dehydroxy analog | LC-MS/MS | <0.05% |

Q. What advanced techniques elucidate reaction mechanisms in catalytic transformations?

- Methodological Answer :

In situ FTIR and NMR reaction monitoring track intermediate species (e.g., acyloxyborane complexes in coupling reactions). Isotopic labeling (O in hydroxy group) combined with HRMS identifies proton transfer pathways. For example, C-labeled pyrimidine precursors reveal kinetic isotope effects (KIE >1) in ring-opening steps, supporting a stepwise mechanism over concerted pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.